molecular formula C11H8ClNO3 B169889 4-Chloro-8-methoxyquinoline-3-carboxylic acid CAS No. 179024-73-8

4-Chloro-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B169889
CAS No.: 179024-73-8
M. Wt: 237.64 g/mol
InChI Key: QMWBLZDPQJWVRU-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxyquinoline.

    Chlorination: The 8-methoxyquinoline is chlorinated at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are utilized.

Major Products

    Substitution: Formation of 4-amino-8-methoxyquinoline-3-carboxylic acid.

    Oxidation: Formation of 4-chloro-8-methoxyquinoline N-oxide.

    Reduction: Formation of 4-chloro-8-methoxydihydroquinoline-3-carboxylic acid.

    Esterification: Formation of 4-chloro-8-methoxyquinoline-3-carboxylate esters.

Scientific Research Applications

4-Chloro-8-methoxyquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline-3-carboxylic acid
  • 8-Methoxyquinoline-3-carboxylic acid
  • 4-Chloro-8-hydroxyquinoline-3-carboxylic acid

Uniqueness

4-Chloro-8-methoxyquinoline-3-carboxylic acid is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWBLZDPQJWVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562885
Record name 4-Chloro-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-73-8
Record name 4-Chloro-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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